methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate
Description
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a 2,2-difluoroethyl substituent at the N1 position, an iodine atom at C3, and a methyl ester group at C3. Pyrazole cores are widely employed in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)4-2-6(10)11-12(4)3-5(8)9/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVVJDZKSFKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles . The reaction conditions often involve the use of oxidants such as mCPBA (meta-Chloroperoxybenzoic acid) and solvents like acetonitrile at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cross-Coupling Reactions: The iodine atom makes the compound suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents for cross-coupling, and various oxidants and reductants depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different fields:
Medicinal Chemistry
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate serves as a valuable scaffold for drug development due to its unique structural properties. Its potential therapeutic effects include:
- Anti-inflammatory : Similar compounds have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting that this compound may have similar effects .
- Antimicrobial Activity : Research indicates that halogenated pyrazoles exhibit significant antimicrobial properties, making this compound a candidate for further investigation in this area .
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for the creation of more complex molecules. Its ability to undergo various chemical transformations allows chemists to generate diverse derivatives that can be tailored for specific applications.
Material Science
The unique electronic properties imparted by the difluoroethyl group make this compound suitable for developing new materials with specific optical or electronic characteristics. This application is particularly relevant in fields such as photovoltaics and sensor technology.
Case Study: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects compared to control substances.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound has potential as an antimicrobial agent .
Comparison with Related Compounds
This compound can be compared with other difluoroethyl-containing compounds to highlight its unique properties.
| Compound Name | Structure Feature | Application Area |
|---|---|---|
| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Different functional groups | Industrial Chemistry |
| Methyl 1-(trifluoromethyl)-3-pyrazolecarboxylate | Similar pyrazole ring with different substituents | Medicinal Chemistry |
This comparison illustrates the versatility of this compound in various applications while emphasizing its distinctive features .
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of biological targets or influence the reactivity of the compound in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
Methyl 1-(2-Fluoroethyl)-5-Iodo-1H-Pyrazole-3-Carboxylate (CAS 2226181-97-9)
- Structure: Differs in the fluorine count (monofluoroethyl vs. difluoroethyl) and substituent positions (iodo at C5 vs. C3).
- Properties : Molecular weight = 298.05 g/mol; density = 1.91 g/cm³; boiling point = 352.8°C .
- Key Differences: The difluoroethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to monofluoroethyl. The iodo position (C3 vs. C5) may influence steric interactions in further derivatization.
Methyl 1-(2,2,3,3-Tetrafluoropropyl)-1H-Pyrazole-5-Carboxylate (CAS 1005586-13-9)
- Structure : Features a longer tetrafluoropropyl chain at N1.
- Implications : Increased fluorine content improves lipophilicity (logP) but may reduce solubility. The target compound’s shorter difluoroethyl group balances lipophilicity and synthetic feasibility .
Ethyl 1-(2-Bromoethyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate
- Structure : Bromoethyl substituent at N1 and a 4-methoxyphenyl group at C3.
- Reactivity: Bromine serves as a better leaving group than iodine, enabling nucleophilic substitution.
Physical and Chemical Properties
*Estimated based on structural analogs. †Calculated using atomic masses.
- Iodine vs.
- Fluorination Impact: Difluoroethyl groups reduce basicity and increase oxidative stability relative to non-fluorinated alkyl chains (e.g., ethyl in ’s methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate) .
Biological Activity
Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and applications in various fields.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C7H7F2IN2O2 |
| Molecular Weight | 303.01 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=NN(C(=C1I)CC(F)(F)F)C(=O)O |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized via a reaction between hydrazine and a suitable carbonyl compound.
- Introduction of the Iodine Atom : Iodination can be achieved using iodine or iodine-containing reagents.
- Attachment of the Difluoroethyl Group : This is accomplished through difluoromethylation reactions.
- Carboxylation : The carboxylate group is introduced through appropriate carboxylation methods.
The biological activity of this compound largely depends on its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. This compound has been tested for its efficacy against various microorganisms:
| Microorganism | Activity Level |
|---|---|
| Bacteria | Moderate to High |
| Fungi | High |
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
- Antifungal Studies : A study demonstrated that compounds with similar structures showed enhanced antifungal activity against phytopathogenic fungi compared to traditional fungicides like boscalid .
- Antiviral Activity : Some pyrazole derivatives have shown potential as antiviral agents, inhibiting viral replication through interaction with viral enzymes .
- Cancer Research : Investigations into the cytotoxic effects of pyrazole derivatives have shown promise in targeting cancer cells by inducing apoptosis .
Research Findings
Recent advancements in the synthesis and application of pyrazole derivatives suggest their potential as versatile pharmacophores in drug development. The introduction of difluoroethyl and iodine substituents enhances their lipophilicity and metabolic stability, improving pharmacokinetic properties .
Q & A
Q. What are the optimal synthetic routes for methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole cores. A general approach includes:
- Step 1: Alkylation of a pyrazole precursor (e.g., 1H-pyrazole-5-carboxylate) with 2,2-difluoroethyl iodide or bromide under inert conditions. highlights the use of Pd(PPh₃)₄ catalysts and K₃PO₄ in deoxygenated DMF/water mixtures for analogous pyrazole alkylation (70–85% yields) .
- Step 2: Iodination at the 3-position via electrophilic substitution. This may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DCM, monitored by TLC for completion .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR should confirm the presence of the difluoroethyl group (δ ~4.5–5.0 ppm for -CH₂CF₂H splitting patterns) and iodinated pyrazole ring (absence of protons at the 3-position). ¹⁹F NMR can resolve CF₂ environments (δ ~-120 to -130 ppm) .
- X-ray Crystallography: Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths and angles. For example, the C-I bond length (~2.10 Å) and dihedral angles between pyrazole and difluoroethyl groups can validate steric/electronic effects .
- Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine (m/z 127) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives in medicinal chemistry?
Methodological Answer: SAR studies for pyrazole-based compounds involve:
- Chemical Expansion: Systematic modification of substituents (e.g., replacing iodine with Br/Cl or varying the difluoroethyl chain length). demonstrates this approach for HIV inhibitors, where methyl ester groups were replaced with cyano or amide functionalities to modulate binding .
- Biological Assays: Dose-response curves (IC₅₀/EC₅₀) in cellular models (e.g., antiviral or enzyme inhibition assays) paired with toxicity profiling (MTT assays).
- Computational Modeling: Docking studies (AutoDock, Schrödinger) predict interactions with target proteins. For example, the iodine atom’s hydrophobic volume may occupy specific pockets in enzyme active sites .
Q. How does the 2,2-difluoroethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer: The CF₂CH₃ group introduces:
- Electron-Withdrawing Effects: Fluorine’s electronegativity reduces electron density on the pyrazole ring, altering reactivity in nucleophilic substitution (e.g., slower iodination vs. non-fluorinated analogs) .
- Steric Effects: The bulky difluoroethyl group may hinder rotation, stabilizing specific conformations. This is observed in crystallographic data for similar compounds, where CF₂ groups adopt gauche configurations to minimize steric clash .
- Metabolic Stability: Fluorine atoms resist oxidative degradation, potentially improving pharmacokinetic profiles compared to non-fluorinated analogs .
Q. What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: AMBER or GROMACS simulate ligand-protein interactions over time. For pyrazole derivatives, MD can reveal stability of hydrogen bonds between the carboxylate group and catalytic residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Assess electronic effects of iodine substitution on binding energy. For example, polarizable force fields model iodine’s σ-hole interactions in halogen bonding .
- ADME Prediction: Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted analogs .
Safety and Handling in Academic Research
Q. What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Iodinated compounds may penetrate latex .
- Ventilation: Perform reactions in fume hoods due to potential release of HF (if decomposition occurs) .
- Spill Management: Absorb with inert materials (vermiculite) and avoid aqueous washes, which may generate toxic fumes. Dispose via licensed hazardous waste services .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
